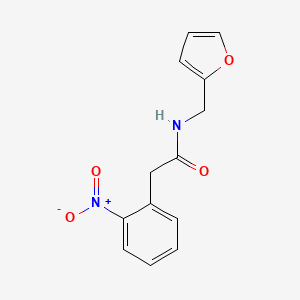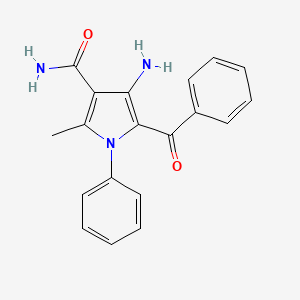methanone CAS No. 76061-41-1](/img/structure/B5683839.png)
[5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone
Descripción general
Descripción
[5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone, also known as bromo-dragonfly, is a potent hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of researchers led by David E. Nichols at Purdue University. Bromo-dragonfly is structurally similar to other phenethylamine hallucinogens such as LSD and mescaline, but it has a longer duration of action and is more potent. In recent years, bromo-dragonfly has gained attention as a research chemical due to its unique pharmacological properties.
Mecanismo De Acción
Bromo-dragonfly acts primarily as a 5-HT2A receptor agonist, but it also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in changes in sensory perception, mood, and cognition.
Biochemical and Physiological Effects
Bromo-dragonfly has been shown to produce a wide range of effects on the central nervous system, including visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness. It has also been shown to increase heart rate and blood pressure, and to produce vasoconstriction. In animal studies, [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly has been shown to produce neurotoxic effects, including damage to serotonin neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromo-dragonfly has several advantages as a research chemical, including its potency and long duration of action. This allows researchers to study its effects over an extended period of time. However, its high toxicity and potential for adverse effects make it challenging to work with. Careful handling and safety precautions are necessary to minimize the risk of exposure.
Direcciones Futuras
There are several areas of future research that could be explored with [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mental health conditions. Additionally, further research is needed to understand the long-term effects of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly on the central nervous system, including its potential neurotoxicity. Finally, studies could be conducted to investigate the effects of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly on other serotonin receptors and neurotransmitter systems.
Métodos De Síntesis
The synthesis of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly involves a series of chemical reactions starting with the condensation of 2-chlorobenzaldehyde with 2-bromo-4-methylphenethylamine. The resulting product is then reduced to the corresponding alcohol, which is then oxidized to the ketone using a mild oxidizing agent. The final step involves the bromination of the phenyl ring using N-bromosuccinimide. The synthesis of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Bromo-dragonfly has been used in scientific research to study its effects on the central nervous system. It acts as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Bromo-dragonfly has been shown to produce profound alterations in sensory perception, including visual and auditory hallucinations. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
[5-bromo-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFSBHQVLSJWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236574 | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
CAS RN |
76061-41-1 | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76061-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)


![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)